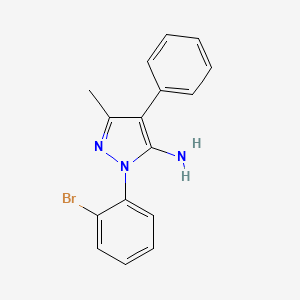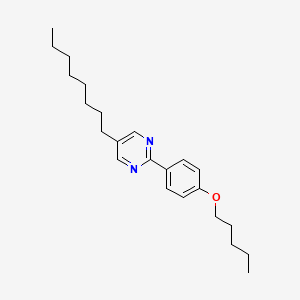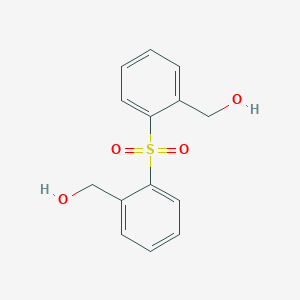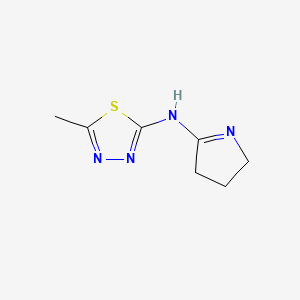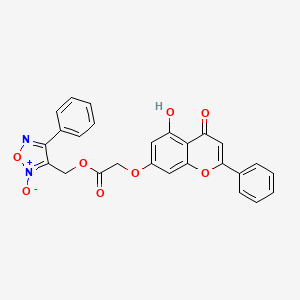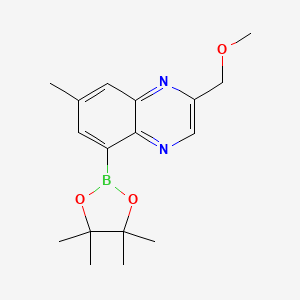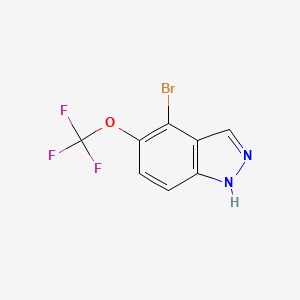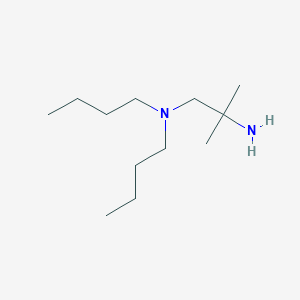
(2-Amino-2-methylpropyl)dibutylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Propanediamine, N1,N1-dibutyl-2-methyl- is an organic compound with the molecular formula C11H26N2 It is a derivative of 1,2-propanediamine, where the hydrogen atoms on the nitrogen atoms are replaced by butyl and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediamine, N1,N1-dibutyl-2-methyl- typically involves the alkylation of 1,2-propanediamine with butyl and methyl halides. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,2-Propanediamine, N1,N1-dibutyl-2-methyl- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Propanediamine, N1,N1-dibutyl-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: Nucleophilic substitution reactions can replace the butyl or methyl groups with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or aryl halides are used as reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of alkylated or arylated derivatives.
Applications De Recherche Scientifique
1,2-Propanediamine, N1,N1-dibutyl-2-methyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of surfactants, lubricants, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 1,2-Propanediamine, N1,N1-dibutyl-2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Propanediamine: The parent compound with two amino groups.
1,2-Propanediamine, N1,N1-dimethyl-: A similar compound with methyl groups instead of butyl groups.
1,3-Propanediamine, N,N-dimethyl-: A structural isomer with different positioning of the amino groups.
Uniqueness
1,2-Propanediamine, N1,N1-dibutyl-2-methyl- is unique due to the presence of both butyl and methyl groups, which confer distinct steric and electronic properties. These properties can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H28N2 |
|---|---|
Poids moléculaire |
200.36 g/mol |
Nom IUPAC |
1-N,1-N-dibutyl-2-methylpropane-1,2-diamine |
InChI |
InChI=1S/C12H28N2/c1-5-7-9-14(10-8-6-2)11-12(3,4)13/h5-11,13H2,1-4H3 |
Clé InChI |
LLWGJQGMZNGTDR-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CC(C)(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-nitro-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13930614.png)
![3-[(4-(3-Methoxypyridin-4-yl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide](/img/structure/B13930615.png)
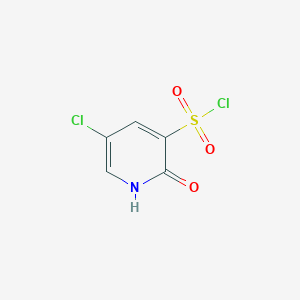
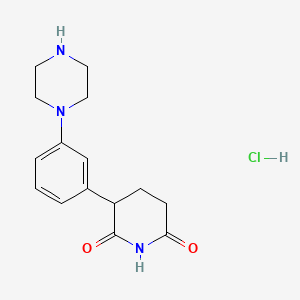
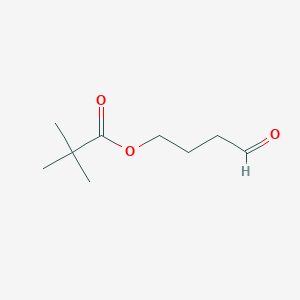
![1H-Imidazole-4-sulfonamide, N-(6-methoxy-3-pyridinyl)-1,2-dimethyl-N-[[5-(2-methylphenyl)-2-pyridinyl]methyl]-](/img/structure/B13930639.png)
